molecular formula C18H15ClN2O B2716007 2-Chloro-N-naphthalen-1-yl-N-(pyridin-4-ylmethyl)acetamide CAS No. 1397179-38-2

2-Chloro-N-naphthalen-1-yl-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2716007
CAS No.: 1397179-38-2
M. Wt: 310.78
InChI Key: FHVNBAKKEPUSBT-UHFFFAOYSA-N
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Description

2-Chloro-N-naphthalen-1-yl-N-(pyridin-4-ylmethyl)acetamide is an organic compound with a complex structure that includes a naphthalene ring, a pyridine ring, and a chloroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-naphthalen-1-yl-N-(pyridin-4-ylmethyl)acetamide typically involves the reaction of naphthalen-1-ylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-naphthalen-1-yl-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-N-naphthalen-1-yl-N-(pyridin-4-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-naphthalen-1-yl-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-naphthalen-1-yl-N-(pyridin-4-ylmethyl)acetamide is unique due to the presence of both naphthalene and pyridine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-naphthalen-1-yl-N-(pyridin-4-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O/c19-12-18(22)21(13-14-8-10-20-11-9-14)17-7-3-5-15-4-1-2-6-16(15)17/h1-11H,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVNBAKKEPUSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N(CC3=CC=NC=C3)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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